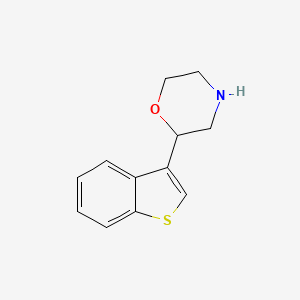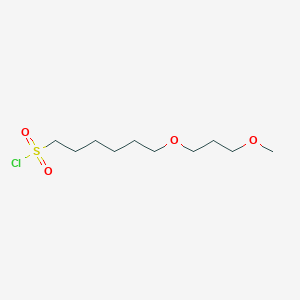
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hexane chain, which is further substituted with a 3-methoxypropoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(3-methoxypropoxy)hexane. This can be achieved by reacting 6-bromohexane with 3-methoxypropanol in the presence of a base such as potassium carbonate.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is done by reacting the prepared 6-(3-methoxypropoxy)hexane with chlorosulfonic acid (ClSO3H) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 6-bromohexane and 3-methoxypropanol are reacted in industrial reactors.
Sulfonylation in Bulk: The sulfonylation step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioates: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new sulfonyl derivative. This mechanism is common in substitution reactions involving sulfonyl chlorides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.
Uniqueness
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is unique due to its specific structure, which includes a long hexane chain and a 3-methoxypropoxy group. This structure imparts distinct chemical properties and reactivity compared to simpler sulfonyl chlorides. Its unique structure makes it suitable for specific applications, particularly in the synthesis of complex organic molecules and modification of biomolecules.
Propriétés
Formule moléculaire |
C10H21ClO4S |
|---|---|
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
6-(3-methoxypropoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-14-7-6-9-15-8-4-2-3-5-10-16(11,12)13/h2-10H2,1H3 |
Clé InChI |
AUJAZSHXGNCGPV-UHFFFAOYSA-N |
SMILES canonique |
COCCCOCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
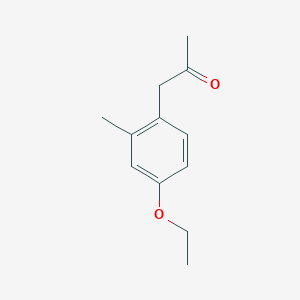

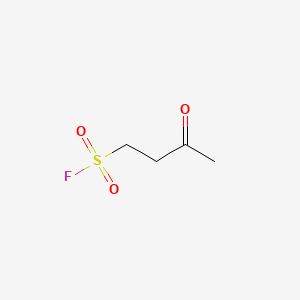
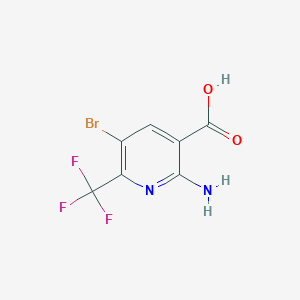
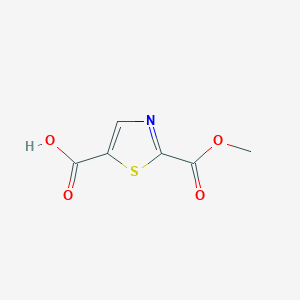
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
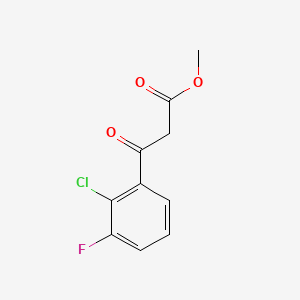
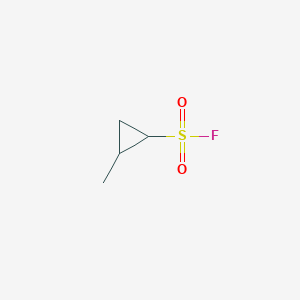
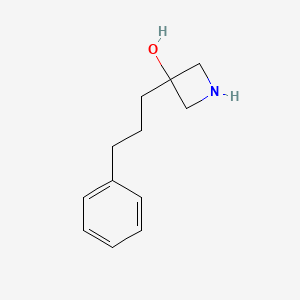
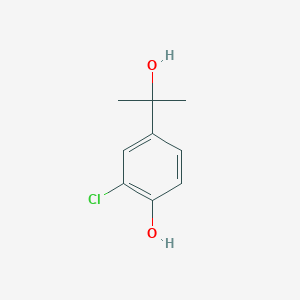
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
